N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline core acetylated at the 2-position and a 3-methylbenzenesulfonamide group at the 7-position. This compound is structurally characterized by its bicyclic tetrahydroisoquinoline system, which is known for its role in medicinal chemistry due to its similarity to bioactive alkaloids.
The synthesis of analogous sulfonamide derivatives often involves coupling sulfonyl chlorides with amine-containing intermediates under basic conditions. For example, benzenesulfonic chloride is reacted with amine precursors in pyridine with DMAP catalysis, followed by purification via column chromatography and recrystallization (as described for related compounds in and ).
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-4-3-5-18(10-13)24(22,23)19-17-7-6-15-8-9-20(14(2)21)12-16(15)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZLNRKUFWFDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of a suitable precursor, such as a phenylethylamine derivative, under acidic conditions to form the tetrahydroisoquinoline core.
Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Sulfonamide Formation: The acetylated tetrahydroisoquinoline is reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes involved in tumor growth.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of specific biochemical pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two structurally related sulfonamide derivatives to highlight differences in structure, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Key Sulfonamide Derivatives
Structural and Functional Differences
Core Heterocycle: The tetrahydroisoquinoline core in the target compound contrasts with the quinoline system in IIIa () and the pyrimidine-tetrahydroisoquinoline hybrid in 5d ().
Substituent Effects :
- The 3-methyl group on the benzenesulfonamide moiety in the target compound likely enhances lipophilicity compared to the 4-methoxy group in IIIa, which may improve membrane permeability but reduce aqueous solubility. In 5d, the N,N-dimethyl group further increases hydrophobicity, though this could hinder solubility in biological matrices .
Synthetic Complexity: Compound 5d () exhibits a low yield (19.2%), attributed to the multi-step coupling of chloropyrimidine and tetrahydroisoquinoline precursors under microwave conditions. The target compound’s synthesis may face similar challenges due to steric hindrance from the acetyl group or sulfonamide coupling efficiency .
Notes on Analysis and Limitations
Synthesis Challenges : The absence of explicit synthesis data for the target compound necessitates inferences from analogous reactions. Microwave-assisted synthesis (as in ) or DMAP-catalyzed sulfonylation () are plausible routes, but yields and purity may vary due to steric or electronic factors.
Data Gaps : Solubility, binding affinity, and pharmacokinetic data are unavailable for the target compound, limiting a full pharmacological comparison. Further studies are needed to evaluate its biological activity relative to IIIa or 5d.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a synthetic compound that belongs to the tetrahydroisoquinoline class. Its unique structure and biological properties have made it a subject of extensive research, particularly in the fields of medicinal chemistry, neurology, and oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with an acetyl group and a sulfonamide moiety. This structural arrangement enhances its lipophilicity and metabolic stability, which are critical for biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 348.43 g/mol |
| CAS Number | 955748-61-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression. For instance, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Neurotransmitter Modulation : It may also act as a ligand for neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways. This suggests potential applications in treating neurodegenerative disorders and mood disorders .
Antitumor Activity
Recent studies have evaluated the antitumor properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For example:
- IC50 Values : The compound showed IC50 values ranging from 2.5 to 12.5 µg/mL against different cancer cell lines, indicating its potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 37.5 µg/mL) .
Neuroprotective Effects
Research has indicated that derivatives of tetrahydroisoquinoline can exert neuroprotective effects:
- Mechanisms : These compounds may protect neuronal cells from apoptosis by modulating oxidative stress pathways and enhancing neurotrophic factor signaling.
Case Studies
- In Vitro Studies : A study published in 2010 explored the synthesis and biological evaluation of various tetrahydroisoquinoline derivatives, including the target compound. The results indicated that these compounds could significantly inhibit tumor cell growth through apoptosis induction .
- Neuropharmacological Evaluation : In another study focusing on analgesic properties, modifications to the tetrahydroisoquinoline structure resulted in compounds with enhanced potency as μ-opioid receptor agonists. This suggests that similar modifications could enhance the therapeutic profile of this compound for pain management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
